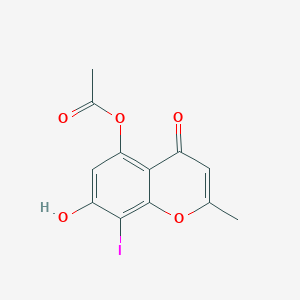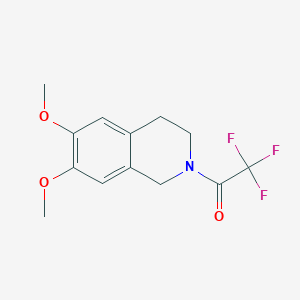
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBNQ and is a member of the naphthoquinone family. TBNQ has a unique structure that makes it suitable for a wide range of applications.
科学研究应用
TBNQ has been extensively studied for its potential applications in various fields. In the field of organic electronics, TBNQ has been used as an electron-transporting material in organic light-emitting diodes (OLEDs). TBNQ has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. In addition, TBNQ has been investigated for its antibacterial and antifungal properties.
作用机制
The mechanism of action of TBNQ is not fully understood. However, studies have shown that TBNQ can act as an electron acceptor and donate electrons to other molecules. This property makes TBNQ suitable for use as an electron-transporting material in OLEDs. In addition, TBNQ can generate reactive oxygen species (ROS) when exposed to light, which makes it a potential photosensitizer for PDT.
Biochemical and Physiological Effects
TBNQ has been shown to have low toxicity in cell culture studies. However, its effects on living organisms are not well understood. TBNQ has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
TBNQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. TBNQ has a unique structure that makes it suitable for a wide range of applications. However, TBNQ has some limitations. Its mechanism of action is not fully understood, and its effects on living organisms are not well studied.
未来方向
There are several future directions for research on TBNQ. One potential area of research is the development of new OLEDs using TBNQ as an electron-transporting material. Another area of research is the development of new photosensitizers for PDT using TBNQ. In addition, further studies are needed to understand the mechanism of action of TBNQ and its effects on living organisms.
合成方法
The synthesis of TBNQ involves the reaction of 2-methyl-1,4-naphthoquinone with tert-butyl mercaptan in the presence of a suitable catalyst. The reaction takes place at a temperature of 80-100 °C, and the yield of TBNQ is around 70-80%. The purity of the compound can be increased by recrystallization from a suitable solvent.
属性
产品名称 |
2-(Tert-butylsulfanyl)-3-methylnaphthoquinone |
|---|---|
分子式 |
C15H16O2S |
分子量 |
260.4 g/mol |
IUPAC 名称 |
2-tert-butylsulfanyl-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2S/c1-9-12(16)10-7-5-6-8-11(10)13(17)14(9)18-15(2,3)4/h5-8H,1-4H3 |
InChI 键 |
ZWKJIPATARJRIF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)(C)C |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)

![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)



![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)

![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)



